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Cat. No.: B192313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Salvianolic acid C (SAC), a polyphenolic compound derived from Salvia miltiorrhiza

(Danshen), has garnered significant attention within the scientific community for its diverse and

potent pharmacological activities.[1][2] This technical guide provides an in-depth overview of

the core pharmacological properties of SAC, with a focus on its nephroprotective,

neuroprotective, and anti-inflammatory effects. The information presented herein is intended to

serve as a valuable resource for researchers, scientists, and professionals involved in drug

discovery and development.

Physicochemical Properties
Property Value Reference

Molecular Formula C₂₆H₂₀O₁₀ [3]

Molecular Weight 492.43 g/mol [3]

Appearance Not specified in abstracts

Solubility Water-soluble [4]
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Pharmacological Properties
Salvianolic acid C exhibits a range of pharmacological effects, primarily attributed to its

antioxidant and anti-inflammatory properties. These activities underpin its therapeutic potential

in various disease models.

Nephroprotective Effects
SAC has demonstrated significant protective effects against acute kidney injury (AKI). In a

cisplatin-induced AKI mouse model, SAC treatment mitigated renal histological changes and

reduced serum levels of creatinine (CRE) and blood urea nitrogen (BUN).[1]

Quantitative Data on Nephroprotective Effects
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Parameter Model Treatment Result Reference

Serum CRE
Cisplatin-induced

AKI in mice

20 mg/kg SAC,

i.p.

Significant

decrease

compared to

cisplatin-only

group

[1]

Serum BUN
Cisplatin-induced

AKI in mice

20 mg/kg SAC,

i.p.

Significant

decrease

compared to

cisplatin-only

group

[1]

Fibronectin

Expression

TGF-β-

stimulated HK2

cells

10-100 µM SAC
Dose-dependent

inhibition

Collagen I

Expression

TGF-β-

stimulated HK2

cells

30-100 µM SAC
Dose-dependent

inhibition

N-cadherin

Expression

TGF-β-

stimulated HK2

cells

10-100 µM SAC
Progressive

inhibition

Vimentin

Expression

TGF-β-

stimulated HK2

cells

10-100 µM SAC
Progressive

inhibition

Neuroprotective Effects
SAC has shown promise in ameliorating neuronal damage in the context of ischemic stroke

and neonatal hypoxic-ischemic brain damage (HIBD). In a mouse model of transient middle

cerebral artery occlusion (tMCAO), SAC treatment significantly reduced infarct volume and

improved neurological deficits.[3] In a neonatal rat model of HIBD, SAC administration

improved motor function and spatial memory, which was attributed to the suppression of

neuron loss.[2]
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Quantitative Data on Neuroprotective Effects

Parameter Model Treatment Result Reference

Infarct Volume tMCAO in mice
Not specified in

abstracts

Significant

reduction
[3]

Neurological

Deficits
tMCAO in mice

Not specified in

abstracts

Significant

improvement
[3]

Pro-inflammatory

Cytokines (TNF-

α, IL-6, IL-1β)

Neonatal HIBD in

rats

15 mg/kg/day

SAC, i.p.

Effective

diminishment
[2]

Anti-inflammatory and Antioxidant Effects
The anti-inflammatory and antioxidant activities of SAC are central to its therapeutic effects.

SAC has been shown to reduce the production of pro-inflammatory cytokines and mediators

such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6),

inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][2] Furthermore, it

enhances the levels of antioxidant enzymes.[1] An in vitro study also demonstrated its ability to

inhibit the entry of SARS-CoV-2 pseudovirus with an EC50 of 10.14 μM.

Quantitative Data on Anti-inflammatory and Antioxidant Effects
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Parameter Assay/Model IC₅₀/EC₅₀/Result Reference

SARS-CoV-2

Pseudovirus Entry

Inhibition

ACE2h cells EC₅₀: 10.14 μM

TNF-α, IL-1β, IL-6

Production

Cisplatin-induced AKI

in mice

Significant decrease

with 5, 10, and 20

mg/kg SAC

[5]

Malondialdehyde

(MDA) Levels

Cisplatin-induced AKI

in mice

Significant reduction

with 5, 10, and 20

mg/kg SAC

[1]

Glutathione (GSH)

Levels

Cisplatin-induced AKI

in mice

Significant increase

with 5, 10, and 20

mg/kg SAC

[1]

Signaling Pathways
Salvianolic acid C exerts its pharmacological effects through the modulation of several key

signaling pathways.

CaMKK–AMPK–Sirt1 Pathway
In the context of cisplatin-induced AKI, SAC activates the Ca²⁺/calmodulin-dependent protein

kinase kinase (CaMKK)-AMP-activated protein kinase (AMPK)-Sirtuin 1 (Sirt1) pathway. This

activation contributes to the attenuation of oxidative stress and inflammation.[1]

Salvianolic acid C CaMKK AMPK Sirt1

Oxidative Stress

Inflammation

Nephroprotection

Click to download full resolution via product page

Caption: Activation of the CaMKK-AMPK-Sirt1 pathway by Salvianolic acid C.
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TGF-β/Smad Pathway
SAC has been shown to inhibit renal tubulointerstitial fibrosis by targeting the Transforming

Growth Factor-beta (TGF-β)/Smad signaling pathway. It inhibits the phosphorylation of Smad3,

a key mediator of fibrotic gene expression.

Salvianolic acid C

p-Smad3

TGF-β TGF-β Receptor

Renal Fibrosis

Click to download full resolution via product page

Caption: Inhibition of the TGF-β/Smad pathway by Salvianolic acid C.

TLR4-TREM1-NF-κB Pathway
In the context of cerebral ischemic injury, SAC attenuates neuroinflammation by down-

regulating the Toll-like receptor 4 (TLR4)-triggering receptor expressed on myeloid cells 1

(TREM1)-nuclear factor kappa B (NF-κB) pathway in microglia.[3][4]

Salvianolic acid C

TLR4

TREM1 NF-κB Neuroinflammation

Click to download full resolution via product page

Caption: Down-regulation of the TLR4-TREM1-NF-κB pathway by Salvianolic acid C.

Experimental Protocols
Cisplatin-Induced Acute Kidney Injury in Mice
This model is utilized to evaluate the nephroprotective effects of SAC.
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Animal Model: Male BALB/c mice are commonly used.

Induction of AKI: A single intraperitoneal (i.p.) injection of cisplatin (20 mg/kg) is

administered.[1]

Treatment Protocol: SAC is administered daily via i.p. injection at doses of 5, 10, or 20 mg/kg

for 10 consecutive days. Cisplatin is administered on day 7 of the treatment regimen.[1]

Assessment: Blood samples are collected to measure serum creatinine and BUN levels.

Kidney tissues are harvested for histological examination (H&E staining) and Western blot

analysis of inflammatory and oxidative stress markers.[1]

Start
Daily SAC Administration
(5, 10, or 20 mg/kg, i.p.)

for 10 days

Cisplatin Injection
(20 mg/kg, i.p.)

on Day 7
Sacrifice on Day 11 Blood and Tissue Analysis

(CRE, BUN, Histology, Western Blot) End

Click to download full resolution via product page

Caption: Experimental workflow for cisplatin-induced acute kidney injury model.

Unilateral Ureteral Obstruction (UUO) Model in Mice
This surgical model is employed to study renal fibrosis and the anti-fibrotic effects of SAC.

Animal Model: Male C57BL/6 mice are typically used.

Surgical Procedure: Under anesthesia, the left ureter is ligated at two points with silk sutures

and then cut between the ligatures to induce complete obstruction.

Treatment Protocol: Following the UUO surgery, mice are treated with SAC (e.g., daily via

oral gavage or i.p. injection) for a specified period, often 7 to 14 days.

Assessment: Kidneys are harvested for histological analysis (Masson's trichrome or Sirius

Red staining) to assess collagen deposition and for Western blot analysis of fibrotic markers

(e.g., fibronectin, collagen I, α-SMA).
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Start Anesthetize Mouse Midline Abdominal Incision Ligate Left Ureter Suture Incision SAC Treatment
(e.g., daily for 7-14 days) Sacrifice and Harvest Kidneys Histological and

Biochemical Analysis End

Click to download full resolution via product page

Caption: Surgical workflow for the Unilateral Ureteral Obstruction (UUO) model.

In Vitro Assessment of Anti-fibrotic Effects in HK2 Cells
Human kidney proximal tubular epithelial cells (HK2) are used to investigate the direct anti-

fibrotic effects of SAC.

Cell Culture: HK2 cells are cultured in an appropriate medium (e.g., DMEM/F12)

supplemented with fetal bovine serum and antibiotics.

Induction of Fibrosis: Cells are stimulated with TGF-β1 (e.g., 2.5 ng/mL) to induce an

epithelial-to-mesenchymal transition (EMT), a key process in fibrosis.

Treatment Protocol: Cells are co-treated with TGF-β1 and various concentrations of SAC

(e.g., 10, 30, 100 µM) for a specified duration (e.g., 24-48 hours).

Assessment: Cell lysates are collected for Western blot analysis of EMT markers (e.g., N-

cadherin, vimentin) and fibrosis-related proteins (e.g., fibronectin, collagen I).

Start Culture HK2 Cells Stimulate with TGF-β1 Co-treat with SAC
(10-100 µM) Incubate for 24-48h Cell Lysis Western Blot Analysis

(EMT and Fibrosis Markers) End

Click to download full resolution via product page

Caption: In vitro workflow for assessing the anti-fibrotic effects of SAC in HK2 cells.

Conclusion
Salvianolic acid C is a promising natural compound with significant pharmacological

properties, particularly in the realms of nephroprotection, neuroprotection, and anti-

inflammation. Its mechanisms of action involve the modulation of key signaling pathways,

including the CaMKK–AMPK–Sirt1, TGF-β/Smad, and TLR4-TREM1-NF-κB pathways. The
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data and protocols presented in this guide provide a solid foundation for further research and

development of SAC as a potential therapeutic agent for a range of diseases. Further

investigation is warranted to fully elucidate its quantitative pharmacological profile and to

explore its full therapeutic potential in clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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